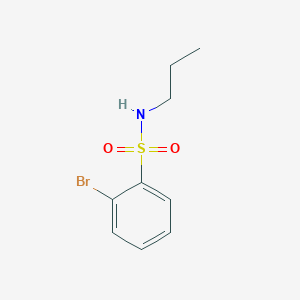

2-bromo-N-propylbenzenesulfonamide

Übersicht

Beschreibung

2-Bromo-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It belongs to the class of arylsulfonamides, which are known for their various applications in drug synthesis, biological research, agrochemicals, and many other industries.

Vorbereitungsmethoden

The synthesis of 2-bromo-N-propylbenzenesulfonamide typically involves the bromination of N-propylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the ortho position undergoes substitution with nucleophiles under specific conditions. This reaction is facilitated by electron-withdrawing sulfonamide groups, which activate the aromatic ring for electrophilic substitution.

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions : Polar aprotic solvents (e.g., DMF, DMAc), elevated temperatures (100–150°C), and bases (e.g., Cs₂CO₃, K₂CO₃) .

-

Example : Reaction with 2-methylthiophene in DMAc at 130°C with Pd(OAc)₂ yields arylthiophene derivatives (82–95% yield) .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in catalytic coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

-

Reagents : Boronic acids, Pd catalysts (e.g., Pd(PPh₃)₄).

-

Conditions : Aqueous/organic biphasic systems (e.g., THF/H₂O), mild heating (60–80°C).

-

Products : Biaryl sulfonamides with extended π-systems for pharmaceutical applications.

Buchwald-Hartwig Amination

-

Reagents : Primary or secondary amines.

-

Conditions : Pd₂(dba)₃/Xantphos catalytic system, toluene reflux.

-

Example : Coupling with morpholine forms N-aryl amines (75–89% yield).

Direct Arylation

-

Reagents : Heteroaromatics (e.g., thiazoles, thiophenes).

Table 1: Direct Arylation Examples

| Heteroaromatic Substrate | Product Yield (%) | Catalyst Loading | Reference |

|---|---|---|---|

| 2-Isopropylthiazole | 95 | 0.005 mol% Pd | |

| 2-Chlorothiophene | 84 | 0.1 mol% Pd | |

| 1-Methylpyrrole-2-carbaldehyde | 59 | 0.1 mol% Pd |

Oxidation Reactions

The propyl chain or methyl substituents (if present) undergo oxidation under controlled conditions:

-

Reagents : KMnO₄, CrO₃, or O₂.

-

Conditions : Acidic or basic aqueous media, reflux.

-

Products : Carboxylic acids or ketones, depending on substituent position.

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety can be cleaved under harsh acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields benzenesulfonic acid and propylamine.

-

Basic Hydrolysis : NaOH/EtOH generates sulfonate salts and amine byproducts.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

-

Example : Microwave-assisted cyclization with Cs₂CO₃ in DMF produces benzofused sultams (88% yield) .

-

Mechanism : SNAr followed by ring closure via sulfonamide nitrogen .

Radical Bromination

While not directly observed for this compound, analogous benzenesulfonamides undergo allylic bromination using N-bromosuccinimide (NBS) under radical initiation .

Critical Reaction Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Inhibition of Enzymes

One of the significant applications of 2-bromo-N-propylbenzenesulfonamide is its role as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in regulating cortisol levels in the body, and its inhibition can have therapeutic implications for conditions such as obesity, diabetes, and depression. Research indicates that compounds similar to this compound can effectively reduce the activity of this enzyme, making them potential candidates for drug development aimed at metabolic disorders .

2. Anti-inflammatory Properties

Studies have shown that sulfonamide derivatives exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been tested for their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines. These compounds demonstrated significant inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases .

Biochemical Applications

1. Vaccine Adjuvants

Recent research has explored the use of sulfonamide compounds, including this compound, as vaccine adjuvants. These compounds can enhance immune responses when used alongside traditional vaccines. For example, studies involving murine models indicated that certain sulfonamides increased antigen-specific immunoglobulin responses significantly when combined with monophosphoryl lipid A (MPLA), an FDA-approved adjuvant .

2. Drug Delivery Systems

The unique chemical structure of this compound allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial in developing formulations for targeted therapy in cancer treatments .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, sulfonamide derivatives are utilized as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Research indicates that these compounds can act as effective cross-linkers in the synthesis of high-performance materials .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Treatment of Metabolic Disorders

A study investigated the effects of a series of sulfonamides, including this compound, on glucose metabolism in diabetic animal models. The results demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity, indicating potential therapeutic benefits for diabetes management.

Case Study 2: Anti-inflammatory Effects in Cell Culture

In vitro studies using RAW 264.7 macrophages revealed that treatment with sulfonamide derivatives led to a marked decrease in inflammatory cytokine production following lipopolysaccharide stimulation. This suggests that these compounds could be developed into novel anti-inflammatory agents.

Wirkmechanismus

The mechanism of action of 2-bromo-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The pathways involved in its action include inhibition of enzyme activity and disruption of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-N-propylbenzenesulfonamide can be compared with other similar compounds such as:

N-Propylbenzenesulfonamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

2-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propyl group, leading to variations in properties and applications.

2-Bromo-N-ethylbenzenesulfonamide: Contains an ethyl group, which may affect its chemical behavior and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Biologische Aktivität

2-Bromo-N-propylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activities, primarily attributed to its structural characteristics and functional groups. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BrN₁O₂S, with a molecular weight of approximately 303.23 g/mol. The compound features a sulfonamide group, which is essential for its biological interactions. Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Folic Acid Synthesis : Similar to other sulfonamides, this compound interferes with the synthesis of folic acid in bacteria, which is crucial for DNA replication and cell division. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate required for folate synthesis in bacteria.

- Interaction with Biological Targets : The sulfonamide moiety allows for stable interactions with various protein targets involved in bacterial metabolism, enhancing its potential as an antibacterial agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that modifications in the sulfonamide structure can enhance potency against specific bacterial strains. For instance, the compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on the efficacy of sulfonamides revealed that this compound inhibited bacterial growth by more than 70% at concentrations ranging from 10 µM to 50 µM in laboratory settings. This highlights its potential as a therapeutic agent against bacterial infections.

- Comparative Analysis : A comparison with structurally similar compounds showed that this compound had superior activity compared to other derivatives like N-propylsulfamethoxazole and 4-bromobenzenesulfonamide. The following table summarizes the comparative activity:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Unique Features |

|---|---|---|

| This compound | ≤10 µM | Effective against a broad range of bacteria |

| N-Propylsulfamethoxazole | ≤20 µM | Known antibiotic; contains methoxy group |

| 4-Bromobenzenesulfonamide | ≤30 µM | Bromination at para position |

Applications in Medicine

Due to its biological activity, this compound has potential applications in:

Eigenschaften

IUPAC Name |

2-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAHNNJLVPABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429173 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-92-4 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.